In Vivo Efficacy in T-ALL: OBI-3424's Profound Tumor Regression Compared to Nelarabine Combination Baseline
OBI-3424 monotherapy induced disease regression in 8 out of 9 (89%) T-ALL patient-derived xenograft (PDX) models in mice, significantly prolonging event-free survival (EFS) compared to controls [1]. The treated/control (T/C) ratio for EFS ranged from 2.5 to 14.0, with an absolute increase in EFS of 17.1 to 77.8 days [1]. Furthermore, when combined with the standard-of-care agent nelarabine, OBI-3424 further prolonged EFS in 2/2 T-ALL PDX models compared to each single agent alone [1].
| Evidence Dimension | In vivo tumor regression and event-free survival (EFS) |
|---|---|
| Target Compound Data | 8/9 PDX models showed disease regression; EFS T/C values: 2.5-14.0; EFS prolongation: 17.1-77.8 days. Combination with nelarabine extended EFS vs single agents in 2/2 PDX models. |
| Comparator Or Baseline | Control (vehicle) for monotherapy; Nelarabine monotherapy for combination study |
| Quantified Difference | EFS T/C ratio >1 in 9/9 models; median EFS increase of >17.1 days. Combination therapy superior to single agents in 100% (2/2) of models tested. |
| Conditions | In vivo mouse model, 9 distinct T-ALL patient-derived xenograft (PDX) lines, 0.5 mg/kg IP, Days 1 and 8 of a 21-day cycle |
Why This Matters
This demonstrates robust and consistent in vivo activity in a difficult-to-treat hematologic malignancy, a key decision-making metric for procurement for preclinical oncology research.
- [1] Evans, K., et al. (2019). OBI-3424, a Novel AKR1C3-Activated Prodrug, Exhibits Potent Efficacy against Preclinical Models of T-ALL. Clinical Cancer Research, 25(14), 4493-4503. View Source
